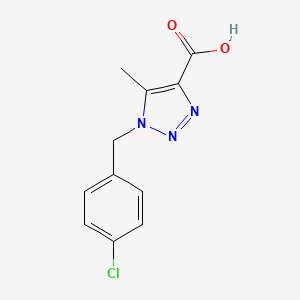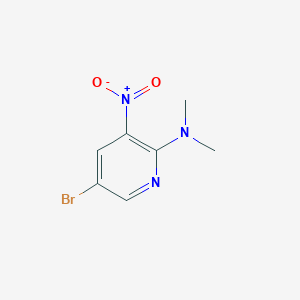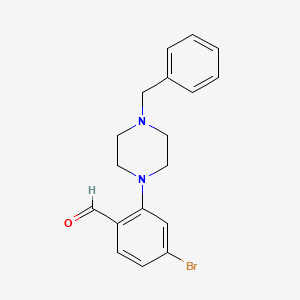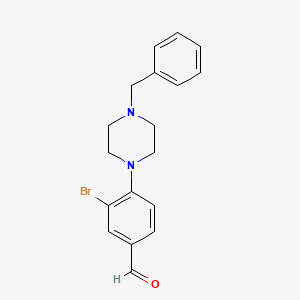
2,3,3',4'-四氯联苯
描述
2,3,3’,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a class of synthetic organic chemicals. These compounds consist of a biphenyl molecule with chlorine atoms substituted at various positions. 2,3,3’,4’-Tetrachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
科学研究应用
2,3,3’,4’-Tetrachlorobiphenyl has been studied extensively due to its environmental persistence and biological effects. Some key research applications include:
Environmental Science: Studying its behavior and fate in the environment, including its sorption to soil and sediments.
Toxicology: Investigating its toxic effects on living organisms and its potential as an endocrine disruptor.
Bioremediation: Exploring microbial degradation pathways to mitigate its environmental impact.
作用机制
Target of Action
2,3,3’,4’-Tetrachlorobiphenyl primarily targets the circadian clock . It inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Mode of Action
The compound interacts with its targets by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression leads to changes in the circadian rhythm, affecting various physiological processes.
Biochemical Pathways
The affected pathway is the circadian rhythm regulation pathway . The downstream effects of this interaction can lead to disruptions in sleep patterns, hormone regulation, and various other physiological processes regulated by the circadian rhythm.
Pharmacokinetics
As a polychlorinated biphenyl (pcb), it is known to belipophilic and can accumulate in fatty tissues . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion, which are typical for PCBs.
Result of Action
The molecular and cellular effects of 2,3,3’,4’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian rhythm . By inhibiting the PER1 gene, it can lead to alterations in the normal sleep-wake cycle and other processes regulated by the circadian clock.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4’-Tetrachlorobiphenyl. As a PCB, it is resistant to environmental degradation and can persist in the environment for a long time . Factors such as temperature, pH, and presence of other contaminants can influence its stability and action.
生化分析
Biochemical Properties
2,3,3’,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic biotransformation. The interaction with these enzymes leads to the formation of hydroxylated metabolites, which can further conjugate with glucuronide or glutathione . Additionally, 2,3,3’,4’-Tetrachlorobiphenyl has been shown to bind to the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in xenobiotic metabolism .
Cellular Effects
2,3,3’,4’-Tetrachlorobiphenyl has been found to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance human Kv1.3 channel currents and alter cytokine production in macrophages . It also affects the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . These effects can lead to disruptions in normal cellular functions and contribute to the compound’s toxicological profile.
Molecular Mechanism
The molecular mechanism of action of 2,3,3’,4’-Tetrachlorobiphenyl involves its binding interactions with various biomolecules. This compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of the AhR signaling pathway. This activation results in the transcriptional regulation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . Additionally, 2,3,3’,4’-Tetrachlorobiphenyl inhibits the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1, thereby affecting the circadian rhythm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4’-Tetrachlorobiphenyl have been observed to change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,3,3’,4’-Tetrachlorobiphenyl has been shown to result in significant elevations in concentrations of dopamine and its metabolites in the brain, which persist into adulthood . These findings suggest that the compound can have lasting effects on cellular function and overall health.
Dosage Effects in Animal Models
The effects of 2,3,3’,4’-Tetrachlorobiphenyl vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic and adverse effects. For example, repeated oral dosing with 2,3,3’,4’-Tetrachlorobiphenyl in rats resulted in increased liver microsomal enzyme activity and covalent binding of reactive metabolites . Additionally, high doses of this compound have been associated with hepatomegaly and alterations in liver morphology .
Metabolic Pathways
2,3,3’,4’-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes mediate the oxidation of the compound to form hydroxylated metabolites and epoxides, which can further conjugate with glucuronide or glutathione . The formation of methyl sulfones is also a key metabolic pathway for this compound, particularly for PCBs with vicinal hydrogens at specific positions on the aromatic ring .
Transport and Distribution
The transport and distribution of 2,3,3’,4’-Tetrachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to accumulate in adipose tissue and bind covalently to cellular macromolecules in various organs . The distribution of 2,3,3’,4’-Tetrachlorobiphenyl is influenced by its lipophilicity, which allows it to persist in fatty tissues and bioaccumulate in the food chain .
Subcellular Localization
The subcellular localization of 2,3,3’,4’-Tetrachlorobiphenyl has been studied using electron microscopic autoradiography. This compound predominantly localizes in the hepatocytes, particularly in the lipid droplets, mitochondria, and endoplasmic reticulum . The association between the localization of 2,3,3’,4’-Tetrachlorobiphenyl and morphological changes in these organelles suggests a link between its subcellular distribution and its toxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3,3’,4’-Tetrachlorobiphenyl, was historically carried out using similar chlorination processes. due to their environmental and health impacts, the production of PCBs has been banned or severely restricted in many countries .
化学反应分析
Types of Reactions
2,3,3’,4’-Tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, especially under anaerobic conditions.
Substitution: Chlorine atoms can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalyzed by enzymes such as cytochrome P-450.
Reduction: Often involves microbial action or chemical reductants.
Substitution: Requires specific catalysts and reaction conditions.
Major Products Formed
Hydroxylated derivatives: Formed through oxidation.
Dechlorinated products: Result from reductive dechlorination.
Substituted biphenyls: Produced through substitution reactions.
相似化合物的比较
2,3,3’,4’-Tetrachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:
2,3,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with different chlorine substitution patterns.
3,3’,4,4’-Tetrachlorobiphenyl: Known for its high toxicity and similar environmental persistence.
Compared to these compounds, 2,3,3’,4’-Tetrachlorobiphenyl has unique properties due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
属性
IUPAC Name |
1,2-dichloro-3-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCGJRRROFURDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074153 | |
| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-43-1 | |
| Record name | 2,3,3′,4′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4'-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3',4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC04NXT03J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B1345048.png)


![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)





